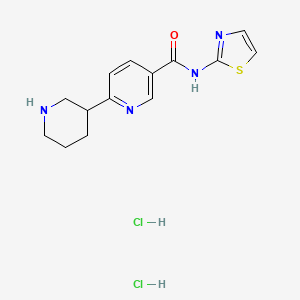

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride

Description

Introduction and Fundamental Overview

6-Piperidin-3-yl-N-(1,3-thiazol-2-ylnicotinamide dihydrochloride represents a complex heterocyclic compound integrating nicotinamide, thiazole, and piperidine moieties. This structure is emblematic of modern medicinal chemistry strategies to design bioactive molecules with optimized pharmacokinetic and pharmacodynamic properties. Below is a systematic analysis of its chemical characteristics, synthetic pathways, and potential applications.

Historical Context and Development of Thiazole-Nicotinamide Derivatives

Evolution of Thiazole-Nicotinamide Hybrids

Thiazole-nicotinamide hybrids emerged as a distinct class of heterocyclic compounds in the early 21st century, driven by efforts to enhance the biological activity of nicotinamide (a NAD⁺ precursor) through structural diversification. Key milestones include:

- Early Synthesis : Initial coupling of thiazole derivatives with nicotinamide via amide bonds to explore antimicrobial and anticancer potential.

- Scaffold Optimization : Introduction of piperidine rings to improve solubility and target binding, as seen in dual inhibitor designs for kinases.

- Modern Applications : Use in kinase inhibitors (e.g., Plk1) and metabolic regulators, leveraging the electron-deficient thiazole ring and hydrogen-bonding capacity of nicotinamide.

Table 1: Representative Thiazole-Nicotinamide Derivatives and Their Activities

Key Innovations in Thiazole-Nicotinamide Chemistry

- Hantzsch-Thiazole Synthesis : Utilized to construct thiazole rings via (3+2) cyclization, enabling precise substitution patterns.

- Piperidine Functionalization : Benzylation or sulfonation of piperidine nitrogen to modulate solubility and receptor interactions.

- Salt Formation : Dihydrochloride counterions enhance aqueous solubility without compromising receptor affinity.

Properties

IUPAC Name |

6-piperidin-3-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS.2ClH/c19-13(18-14-16-6-7-20-14)11-3-4-12(17-9-11)10-2-1-5-15-8-10;;/h3-4,6-7,9-10,15H,1-2,5,8H2,(H,16,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJSKINOAMLTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach:

- Formation of the Nicotinamide Core: Starting from nicotinic acid derivatives, the carboxylic acid is activated and coupled with amines bearing the piperidin-3-yl and thiazol-2-yl substituents.

- Piperidine Subunit Preparation: The piperidin-3-yl moiety is often introduced via protected intermediates such as tert-butyl carbamates, which are later deprotected.

- Amide Bond Formation: Coupling reactions are facilitated by coupling agents like HATU or carbonyldiimidazole (CDI).

- Salt Formation: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in ether or similar solvents to improve stability and solubility.

Detailed Preparation Steps and Conditions

Preparation of Piperidin-3-yl Intermediate

The piperidine fragment is commonly synthesized or procured as a tert-butyl carbamate-protected amine, such as tert-butyl (3-methylpiperidin-3-yl)carbamate. This protects the amine during subsequent reactions and is removed later to liberate the free amine.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydrogenation of benzyl carbamate precursor | 10% Pd/C, ethanol, 220 °C, 2 h, inert atmosphere | 88% | Efficient deprotection to tert-butyl carbamate intermediate |

| Hydrogenation of benzyl carbamate precursor | 10% Pd/C, methanol, 1 atm H₂, 1 h | 72% | Alternative milder deprotection method |

| Reductive amination | Paraformaldehyde, sodium triacetoxyborohydride, DCE, ambient temp overnight | Crude product used directly | Generates N-methylated piperidine derivatives |

These steps ensure the piperidine nitrogen is protected during coupling and can be cleanly deprotected later.

Amide Bond Formation

The key amide bond between the nicotinic acid derivative and the piperidin-3-yl amine is formed using coupling reagents:

| Coupling Agent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| HATU + DIPEA | DMF | Room temperature | 16 h | High efficiency, mild conditions, commonly used for amide coupling |

| Carbonyldiimidazole (CDI) | Suitable solvent | Room temperature | Variable | Used for activation of carboxylic acid prior to amine addition |

For example, a typical reaction involves stirring 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chlorobenzoic acid with DIPEA and HATU, followed by addition of tert-butyl (3-methylpiperidin-3-yl)carbamate. After completion, the product is purified by extraction and chromatography.

Deprotection and Salt Formation

After amide bond formation, the tert-butyl carbamate protecting group is removed by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in ether:

| Deprotection Agent | Solvent | Temperature | Time | Resulting Salt |

|---|---|---|---|---|

| TFA | DCM | Room temperature | 1 h | Free amine intermediate |

| 2N HCl in ether | Methanol or DCM | Room temperature | Variable | Dihydrochloride salt precipitated |

This step yields the free amine which is then converted to the dihydrochloride salt by addition of HCl in ether, facilitating isolation as a solid with improved purity and stability.

Representative Experimental Data

| Step | Compound | Reaction Conditions | Yield | Characterization |

|---|---|---|---|---|

| Coupling | tert-butyl (3-methylpiperidin-3-yl)carbamate + nicotinic acid derivative | HATU, DIPEA, DMF, RT, 16 h | 50-88% | LCMS: m/z consistent with expected mass |

| Deprotection | TFA in DCM | RT, 1 h | Quantitative | 1H NMR confirms removal of Boc group |

| Salt Formation | 2N HCl in ether | RT, filtration | Solid isolated | Melting point and NMR confirm dihydrochloride salt |

Example: N-(4-(3-amino-3-methylpiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide hydrochloride was obtained in 7.96% yield after TFA deprotection and HCl salt formation; 1H NMR signals matched expected pattern, LCMS m/z 429 (M+H)+.

Analytical and Purification Techniques

- Chromatography: Reverse-phase C-18 flash chromatography is widely used for purification, employing gradients of acetonitrile/water.

- Spectroscopic Characterization: 1H NMR and LCMS are routinely used to confirm structure and purity.

- Chiral Separation: For chiral derivatives, chiral chromatography can achieve enantiomeric excess >98%.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Nicotinic acid derivatives, tert-butyl (3-methylpiperidin-3-yl)carbamate |

| Coupling Agents | HATU, CDI |

| Solvents | DMF, DCM, n-butanol, ethanol, methanol |

| Deprotection | TFA in DCM, 2N HCl in ether |

| Reaction Temperatures | Room temperature to 150 °C (sealed tube) |

| Reaction Times | 1 h to 24 h |

| Yields | 7.96% to 88% depending on step |

| Purification | Reverse-phase flash chromatography, filtration |

| Characterization | 1H NMR, LCMS, chiral chromatography |

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Structure

The compound features a piperidine ring attached to a thiazole and a nicotinamide moiety. Its structural formula can be represented as follows:

Medicinal Chemistry

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride has been studied for its potential therapeutic effects against various diseases. Its structural characteristics suggest it may interact with biological targets involved in disease pathways.

Anticancer Activity

Research indicates that compounds similar to 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways .

Antimicrobial Properties

The compound has demonstrated activity against various bacterial strains. Its thiazole group is known for enhancing antimicrobial efficacy, making it a candidate for developing new antibiotics .

Neurological Research

Given its piperidine structure, this compound has been investigated for potential neuroprotective effects. It may influence neurotransmitter systems and has been considered in studies related to neurodegenerative diseases like Alzheimer's and Parkinson's .

Inhibitors of Enzymatic Activity

Research has highlighted the compound's ability to inhibit certain enzymes, including kinases that play critical roles in cellular signaling pathways. This inhibition can be pivotal in drug development for conditions such as cancer and metabolic disorders .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related thiazole derivatives. The results indicated that these compounds could effectively inhibit cancer cell proliferation through targeted enzyme inhibition .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various thiazole derivatives, it was found that compounds structurally similar to 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Safety Data Summary

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Causes skin irritation (Category 2) |

| Eye Irritation | Causes serious eye irritation (Category 2A) |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Mechanism of Action

The mechanism of action of 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth . The compound’s ability to interact with DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, listed by the same supplier as 6-piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride, represent structurally or functionally related molecules.

Key Observations:

- Salt Forms : Unlike this compound, most listed analogs lack salt modifications, which may reduce their bioavailability .

- Heterocyclic Diversity: The thiazole and piperidine groups in the target compound distinguish it from quinazoline or benzoxazolinone derivatives, which may target different protein families.

Comparative Analysis with Levocetirizine Dihydrochloride

- Stereochemistry : Levocetirizine’s activity depends on its chiral center (R-enantiomer), whereas this compound lacks reported stereochemical complexity .

- Solubility Enhancement : Both compounds utilize dihydrochloride salts to improve aqueous solubility, a critical factor for oral bioavailability .

- Receptor Selectivity : Levocetirizine targets histamine H1 receptors, while the nicotinamide derivative’s mechanism remains uncharacterized in the provided data .

Crystallographic and Structural Validation Considerations

Although direct data on the target compound’s crystal structure are absent, evidence highlights methodologies relevant to its analysis:

- Hydrogen Bonding : The compound’s amide and heterocyclic groups likely participate in hydrogen-bonding networks, which could be analyzed via graph set theory (as in ) to predict crystal packing .

- Validation : Structure validation protocols (e.g., via PLATON) would ensure the accuracy of bond lengths, angles, and torsions in its reported crystal structure .

Biological Activity

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. It belongs to the class of thiazole derivatives, known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 6-piperidin-3-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide; dihydrochloride

- Molecular Formula : C14H18Cl2N4OS

- CAS Number : 1858255-39-6

- Molecular Weight : 361.29 g/mol

The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves modulation of biochemical pathways:

- Enzyme Interaction : It has been shown to interact with specific kinases, influencing their activity and affecting downstream signaling pathways.

- Receptor Binding : The compound binds to cell surface receptors, altering their conformation and function.

Cellular Effects

This compound exhibits several cellular effects:

- Gene Expression Modulation : It activates specific signaling cascades that lead to changes in gene expression profiles.

- Metabolic Influence : The compound alters the activity of key metabolic enzymes, impacting overall cellular metabolism.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production in activated immune cells, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent in cancer treatment .

Study on HIV Resistance

In a study focused on developing anti-HIV agents, derivatives of piperidine were evaluated for their efficacy against resistant strains of HIV. The findings indicated that compounds structurally related to this compound exhibited promising antiviral activity with favorable pharmacokinetic profiles. For instance, one derivative showed an EC50 value comparable to existing treatments while demonstrating lower cytotoxicity .

Data Summary Table

Q & A

Q. What are the optimal synthetic conditions for 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride?

The synthesis of this compound involves multi-step organic reactions. Key considerations include:

- Temperature control : Maintain precise temperature ranges (e.g., 50–80°C) to avoid side reactions and ensure high yields .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often preferred for coupling reactions .

- Reaction time : Monitor reaction progress using thin-layer chromatography (TLC) to determine endpoint .

- Purification : Use recrystallization or column chromatography to isolate the product. High-performance liquid chromatography (HPLC) is recommended for final purity assessment (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify piperidine, thiazole, and nicotinamide moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Purity assessment :

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Validate stoichiometry (e.g., Cl⁻ content for dihydrochloride salt) .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Emergency measures :

- Skin contact : Rinse immediately with water for 15 minutes; seek medical attention for irritation .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Assay validation :

- Use standardized cell lines (e.g., HEK293 for receptor binding) and replicate experiments ≥3 times .

- Compare IC₅₀ values with structurally analogous compounds (e.g., pyridazine-thiazole hybrids) to identify outliers .

- Mechanistic studies :

- Perform isothermal titration calorimetry (ITC) to validate binding affinities .

- Use molecular docking to predict interactions with targets like kinase enzymes .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

-

Systematic modifications :

Modification Site Example Change Impact on Activity Piperidine ring N-methylation Increased lipophilicity; altered target selectivity Thiazole moiety Halogen substitution (e.g., Cl→F) Enhanced metabolic stability Nicotinamide linker Spacer elongation (e.g., CH₂→CH₂CH₂) Reduced binding affinity -

Computational modeling :

- Apply density functional theory (DFT) to predict electronic effects of substituents .

Q. How can stability studies be designed for long-term storage?

- Stress testing :

- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- Hydrolytic stability : Test in buffers (pH 1.2, 7.4, 9.0) at 37°C .

- Light sensitivity : Expose to UV (365 nm) and visible light; use amber vials if photodegradation is observed .

Q. What approaches improve target selectivity in kinase inhibition studies?

- Kinase profiling :

- Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .

- Use ATP-competitive assays to differentiate binding modes .

- Proteomic mapping :

- Apply affinity chromatography with immobilized compound to pull down interacting proteins .

Q. How can computational methods enhance experimental design?

-

Reaction optimization :

- Use quantum mechanics/molecular mechanics (QM/MM) to predict transition states and optimize solvent systems .

-

Pharmacokinetic modeling :

Parameter Tool Application LogP MarvinSketch Predict blood-brain barrier penetration Metabolic sites MetaSite Identify CYP450 oxidation hotspots - Validate predictions with in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.